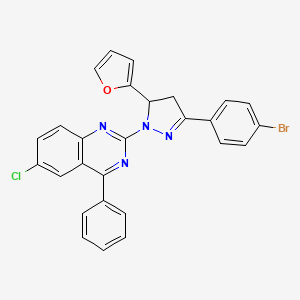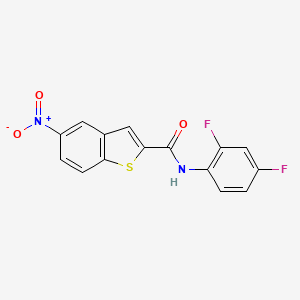
N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring system substituted with a nitro group at the 5-position, a carboxamide group at the 2-position, and a 2,4-difluorophenyl group attached to the nitrogen of the carboxamide. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mecanismo De Acción
Target of Action
The compound N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide has been identified to interact with several potential targets. These include mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Biochemical Pathways
The targets of this compound are involved in several biochemical pathways. These pathways are associated with cancer, and their alteration can lead to changes in cell growth and proliferation . The compound’s interaction with these targets can therefore affect these pathways and their downstream effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound and its ability to reach its targets .
Result of Action
The interaction of this compound with its targets can lead to molecular and cellular effects. For instance, the inhibition of these targets can result in decreased cell growth and proliferation . The exact molecular and cellular effects of the compound’s action are still under investigation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . More research is needed to fully understand how these environmental factors influence the compound’s action .
Métodos De Preparación
The synthesis of N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step synthetic routes. One common method includes the nitration of benzothiophene to introduce the nitro group at the 5-position, followed by the introduction of the carboxamide group at the 2-position through an amide coupling reaction with 2,4-difluoroaniline. The reaction conditions often involve the use of strong acids for nitration and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amide formation. Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine, which can further participate in various substitution reactions.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed from these reactions include the corresponding amines, substituted phenyl derivatives, and other functionalized benzothiophene compounds.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research has indicated its potential as an anticancer agent, with studies focusing on its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific electronic or optical properties, making it valuable in the field of materials science.
Comparación Con Compuestos Similares
N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives and fluorinated aromatic compounds. Similar compounds include:
N-(2,4-difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with different substitution patterns and biological activities.
Diflufenican: A pyridinecarboxamide with a 2,4-difluorophenyl group, used as a herbicide.
Indole derivatives: Compounds with a similar aromatic structure and diverse biological activities, including antiviral and anticancer properties. The uniqueness of this compound lies in its specific substitution pattern and the combination of a benzothiophene core with a nitro group and a difluorophenyl group, which contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N2O3S/c16-9-1-3-12(11(17)7-9)18-15(20)14-6-8-5-10(19(21)22)2-4-13(8)23-14/h1-7H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGCAPPWEFOFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2715635.png)
![6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2715636.png)
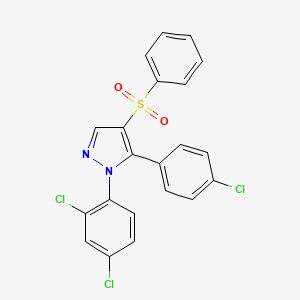

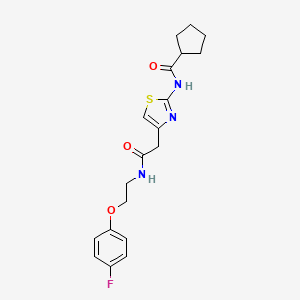
![N-(cyanomethyl)-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2715640.png)
![2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-propylacetamide](/img/structure/B2715642.png)
![N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2715645.png)

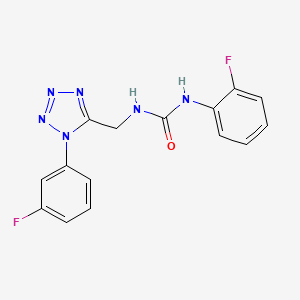

![7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2715651.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2H-indazol-3-yl)propanoic acid](/img/structure/B2715655.png)
